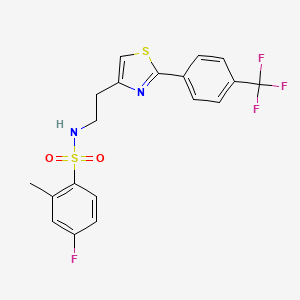
4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F4N2O2S2 and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Fluoro-2-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, a compound characterized by its complex structure and unique substituents, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following chemical formula:
- Molecular Formula : C18H18F4N2O2S
- Molecular Weight : 396.41 g/mol
The presence of fluorine and trifluoromethyl groups contributes to its unique biological properties, enhancing its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as receptors and enzymes. As an androgen receptor antagonist , it inhibits the activity of androgen receptors, which play a crucial role in the proliferation of certain cancer cells. This inhibition disrupts signaling pathways associated with cancer growth, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Thiazole Derivatives : Thiazole-containing compounds have been shown to possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity, with some derivatives achieving IC50 values in the low micromolar range .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
| Compound 2 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Several studies have reported that modified thiazole compounds exhibit activity comparable to standard antibiotics against various bacterial strains .
Case Studies
- Antitumor Efficacy : A study on thiazole derivatives indicated that modifications at specific positions significantly influenced their anticancer efficacy. For example, a derivative with a methyl group at the para position showed enhanced cytotoxicity against HT29 colon cancer cells .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that the presence of electronegative substituents, such as chlorine or fluorine, is critical for enhancing the antiproliferative activity of thiazole derivatives .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2S2/c1-12-10-15(20)6-7-17(12)29(26,27)24-9-8-16-11-28-18(25-16)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRYQQRIHDYXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














